molecular formula C7H6BrFO B061991 4-Bromo-2-fluorobenzyl alcohol CAS No. 188582-62-9

4-Bromo-2-fluorobenzyl alcohol

Cat. No.: B061991
CAS No.: 188582-62-9
M. Wt: 205.02 g/mol
InChI Key: BWBJZMQPVBWEJU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzyl alcohol is a versatile and high-value aromatic building block extensively employed in organic synthesis and medicinal chemistry. Its structure, featuring both a bromo and a fluoro substituent on the benzyl alcohol core, provides distinct reactivity and electronic properties. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the facile introduction of complex molecular fragments. Concurrently, the electron-withdrawing fluorine atom influences the compound's lipophilicity, metabolic stability, and binding affinity, making it a critical motif in the design of bioactive molecules and pharmaceutical intermediates. The benzyl alcohol group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or utilized in etherification and esterification reactions to further diversify the molecular scaffold. Primary research applications include the development of kinase inhibitors, PET (Positron Emission Tomography) radioligands, and liquid crystal materials, where its unique halogen pattern is essential for optimizing target interactions and physical properties. This reagent is an indispensable tool for researchers constructing complex aromatic systems for drug discovery and advanced material science programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

(4-bromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBJZMQPVBWEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370088
Record name 4-Bromo-2-fluorobenzyl alcohol
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Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188582-62-9
Record name 4-Bromo-2-fluorobenzyl alcohol
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Record name (4-bromo-2-fluorophenyl)methanol
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Synthetic Methodologies for 4 Bromo 2 Fluorobenzyl Alcohol

Convergent and Divergent Synthesis Strategies

The synthesis of 4-bromo-2-fluorobenzyl alcohol is primarily achieved through linear, multi-step pathways starting from commercially available precursors. These strategies focus on the chemical transformation of a carboxylic acid functional group into a primary alcohol.

Multi-step Synthetic Pathways

The most common and direct routes to this compound involve the reduction of 4-bromo-2-fluorobenzoic acid or its corresponding esters. These methods utilize powerful hydride-donating reagents to achieve the desired transformation.

The foundational starting material for these syntheses is 4-bromo-2-fluorobenzoic acid. This compound can be reduced directly, or it can first be converted into an ester, which is then subsequently reduced.

The direct reduction of the carboxylic acid group is an efficient method for preparing this compound. This transformation requires strong reducing agents capable of reducing the relatively unreactive carboxyl group.

####### 2.1.1.1.1.1. Borane (B79455) in Tetrahydrofuran (B95107) (THF) Mediated Reduction

Borane complexes, particularly the borane-tetrahydrofuran (B86392) (BH3-THF) complex, are highly effective and selective reagents for the reduction of carboxylic acids to primary alcohols. This method is often preferred due to its high yield and relatively mild reaction conditions.

A documented procedure for this synthesis involves reacting 4-bromo-2-fluorobenzoic acid with borane in tetrahydrofuran (THF). The reaction is typically conducted at a temperature range of 0 to 85 °C and allowed to proceed overnight. Following the reduction, the reaction is quenched with methanol (B129727) and hydrochloric acid. The final product is then isolated through extraction and purification, yielding this compound as a yellow oil with a reported yield of 86%.

Table 1: Borane-THF Reduction of 4-Bromo-2-fluorobenzoic Acid

Parameter Value
Starting Material 4-Bromo-2-fluorobenzoic Acid
Reagent Borane in Tetrahydrofuran (THF)
Temperature 0 to 85 °C
Reaction Time Overnight
Workup Quenched with Methanol and HCl
Product This compound

| Yield | 86% |

####### 2.1.1.1.1.2. Lithium Aluminum Hydride (LiAlH₄) Reductions

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids. slideshare.net The reaction proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon of the carboxylic acid. masterorganicchemistry.com Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (THF). slideshare.net

An alternative to the direct reduction of the carboxylic acid is the reduction of its ester derivatives, such as methyl 4-bromo-2-fluorobenzoate or ethyl 4-bromo-2-fluorobenzoate. Esters are readily reduced to primary alcohols by strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgcommonorganicchemistry.comucalgary.ca This two-step approach (esterification followed by reduction) can sometimes offer advantages in terms of purification and handling.

The mechanism involves an initial nucleophilic acyl substitution where a hydride ion attacks the ester carbonyl, leading to an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of the hydride reagent to form the primary alcohol. masterorganicchemistry.comucalgary.ca As with the carboxylic acid reduction, the reaction is performed in an anhydrous ethereal solvent, followed by a careful aqueous workup to yield the final alcohol product. ucalgary.ca While this is a well-established and general method for converting esters to alcohols, specific experimental data such as reaction times and yields for the LiAlH₄ reduction of 4-bromo-2-fluorobenzoic acid esters were not found in the reviewed literature. A relevant patent does describe the reduction of 3-bromo-4-fluoro-benzoic acid esters using hydride complexes, including those based on aluminum, to produce the corresponding benzyl (B1604629) alcohol, indicating the feasibility of this synthetic route. google.com

Table 2: List of Compounds

Compound Name
This compound
4-Bromo-2-fluorobenzoic Acid
Borane
Tetrahydrofuran (THF)
Lithium Aluminum Hydride (LiAlH₄)
Methanol
Hydrochloric Acid
Methyl 4-bromo-2-fluorobenzoate
Ethyl 4-bromo-2-fluorobenzoate
Reduction of Carboxylic Acids
2.1.1.1.1.1. Borane in Tetrahydrofuran (THF) Mediated Reduction[1]2.1.1.1.1.2. Lithium Aluminum Hydride (LiAlH₄) Reductions[1][4]
Synthesis from 4-Bromo-2-fluorobenzaldehyde (B134337)

A common and direct route to this compound is the reduction of the aldehyde group of 4-Bromo-2-fluorobenzaldehyde. sigmaaldrich.comavantorsciences.com This transformation can be efficiently carried out using various reducing agents, including metal hydrides and borane complexes.

Hydride-based reagents are widely employed for the reduction of aldehydes to primary alcohols due to their high efficiency and selectivity. libretexts.org

Sodium Borohydride (B1222165) (NaBH₄): This reagent is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols. libretexts.org The reduction of 4-Bromo-2-fluorobenzaldehyde with NaBH₄ is typically performed in a protic solvent like methanol or ethanol. The borohydride delivers a hydride ion to the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent protonation by the solvent yields the final product, this compound. This method is favored for its operational simplicity and safety profile compared to more reactive hydrides.

Lithium Aluminum Hydride (LiAlH₄): As a significantly more potent reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups, including aldehydes, ketones, esters, and carboxylic acids. ic.ac.ukyoutube.comleah4sci.comorganic-chemistry.org The reduction of 4-Bromo-2-fluorobenzaldehyde with LiAlH₄ is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of the hydride with protic substances. libretexts.orgic.ac.uk The mechanism also involves the nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.orgyoutube.com Due to the high reactivity of LiAlH₄, the reaction must be carefully controlled, and a separate aqueous workup step is required to protonate the resulting aluminum alkoxide salt and to decompose any excess reagent. libretexts.orgic.ac.uk

Table 1: Comparison of Hydride Reducing Agents

ReagentFormulaReactivityTypical SolventsWorkupKey Features
Sodium BorohydrideNaBH₄MildMethanol, EthanolSimple protonationSelective for aldehydes/ketones
Lithium Aluminum HydrideLiAlH₄StrongDiethyl ether, THFCareful aqueous quenchReduces a wide range of carbonyls

Borane complexes, such as Borane-Tetrahydrofuran (BH₃-THF) or Borane-Dimethyl Sulfide (BH₃-SMe₂), serve as effective reagents for the reduction of aldehydes. organic-chemistry.orgacsgcipr.org These reagents are generally less reactive than LiAlH₄ but more reactive than NaBH₄. The reduction mechanism involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, which activates the carbonyl group towards hydride transfer. acsgcipr.org This process typically proceeds under mild conditions and offers good functional group tolerance. The initial product is an amine-BH₃ complex which must be decomposed to yield the free amine product. acsgcipr.org

Synthesis via Grignard Reagent Exchange and Formylation

Organometallic pathways provide an alternative for constructing the this compound framework.

This multi-step synthesis involves the generation of a specific Grignard reagent followed by its reaction with a formylating agent. The process begins with a bromine-magnesium exchange reaction. The use of Isopropyl Magnesium Chloride-Lithium Chloride (i-PrMgCl·LiCl), often referred to as a "Turbo Grignard" reagent, is particularly effective for this transformation. wikipedia.orgguidechem.com The presence of lithium chloride breaks down the oligomeric aggregates of the Grignard reagent, increasing its solubility and reactivity, which allows the exchange to occur efficiently even at low temperatures. guidechem.comrsc.org

In this specific synthesis, the aryl bromide, 4-bromo-3-fluorobenzonitrile, would be treated with i-PrMgCl·LiCl in a solvent like THF. wiley-vch.de This would generate the corresponding aryl magnesium species. The subsequent step involves quenching this nucleophilic Grignard reagent with an electrophile, paraformaldehyde ((CH₂O)n). Paraformaldehyde serves as a source of anhydrous formaldehyde (B43269). The Grignard reagent attacks one of the formaldehyde units, and upon acidic workup, the hydroxymethyl group (-CH₂OH) is installed on the aromatic ring, yielding the target alcohol.

Bromination of 2-Fluorobenzyl Alcohol and Subsequent Transformations

A different synthetic strategy involves introducing the bromine atom onto a pre-existing 2-fluorobenzyl alcohol molecule through electrophilic aromatic substitution.

The regioselectivity of the bromination of 2-fluorobenzyl alcohol is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the fluorine atom and the hydroxymethyl group (-CH₂OH). nih.gov

Directing Effects: Both the fluorine atom and the hydroxymethyl group are ortho, para-directors. The hydroxyl group (via the -CH₂OH) is a weakly activating group, while the fluorine atom is a deactivating group due to its high electronegativity, although it still directs ortho and para due to resonance effects.

Steric Hindrance: The position ortho to the hydroxymethyl group is also occupied by the fluorine atom, making the other ortho position (position 6) sterically accessible. The position ortho to the fluorine atom (position 3) is also available.

Predicted Outcome: In electrophilic aromatic substitution, the position of the incoming electrophile is often determined by a combination of electronic and steric factors. usda.gov The strongest activating group typically directs the substitution. In this case, the weakly activating -CH₂OH group will direct the incoming bromine electrophile primarily to the position para to it (position 4). This leads to the desired this compound as the major product. Reagents commonly used for such brominations include molecular bromine (Br₂) in a suitable solvent or N-Bromosuccinimide (NBS), often in the presence of a catalyst. nih.govnih.gov

Table 2: Summary of Synthetic Routes

SectionStarting MaterialKey ReagentsReaction Type
2.1.1.2.14-Bromo-2-fluorobenzaldehydeNaBH₄ or LiAlH₄Aldehyde Reduction
2.1.1.2.24-Bromo-2-fluorobenzaldehydeBH₃-THF or BH₃-SMe₂Aldehyde Reduction
2.1.1.3.14-bromo-3-fluorobenzonitrilei-PrMgCl·LiCl, ParaformaldehydeGrignard Exchange/Formylation
2.1.1.4.12-Fluorobenzyl alcoholBr₂ or NBSElectrophilic Aromatic Substitution

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the preparation of this compound. These approaches prioritize the use of catalytic systems and continuous manufacturing processes to enhance sustainability and economic viability.

Catalytic hydrogenation is a primary and efficient method for the synthesis of this compound from its corresponding aldehyde or carboxylic acid precursors. This reaction involves the reduction of a carbonyl group to a hydroxyl group using molecular hydrogen (H₂) in the presence of a metal catalyst. The direct precursors, 4-bromo-2-fluorobenzaldehyde and 4-bromo-2-fluorobenzoic acid, are readily reduced to the target alcohol under controlled conditions.

The choice of catalyst is crucial for achieving high yields and selectivity, minimizing the unwanted hydrodehalogenation (removal of the bromine atom). Common catalysts for this transformation include palladium, platinum, and nickel-based systems. vapourtec.com For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that effectively facilitates the hydrogenation of aromatic aldehydes. vapourtec.com Other catalysts such as Raney-nickel and platinum oxide are also employed, often requiring specific reaction conditions to optimize the reduction of the carbonyl group while preserving the carbon-bromine bond. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen.

Table 1: Catalysts and Conditions for Hydrogenation of Aromatic Carbonyls
PrecursorCatalystSolventPressure (H₂)TemperatureKey Feature
Aromatic AldehydePd/C (5-10%)Ethanol/Methanol1-50 atmRoom Temp - 80°CHigh activity and selectivity.
Aromatic AldehydeRaney-NickelEthanol50-100 atm50-150°CCost-effective for industrial scale.
Aromatic Carboxylic AcidPtO₂ (Adam's catalyst)Acetic Acid/Ethanol1-5 atmRoom TemperatureEffective under mild conditions.
Aromatic Carboxylic AcidRu-based complexesToluene10-50 atm100-150°CHigh activity for acid reduction.

The synthesis of the direct precursors to this compound, such as 4-bromo-2-fluorotoluene (B1265965) or 4-bromo-2-fluorobenzoic acid, often relies on transition metal-catalyzed coupling reactions. These reactions are fundamental for constructing the specifically substituted aromatic ring.

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-carbon bonds. ugr.esbohrium.com In the context of synthesizing precursors for this compound, this reaction can be used to couple an arylboronic acid with a dihalogenated benzene derivative. For example, a fluorinated dihalobenzene could be selectively coupled with a methylboronic acid derivative to install the methyl group that is later oxidized to the alcohol. More commonly, these coupling reactions are employed to build more complex molecules where the 4-bromo-2-fluorobenzyl moiety is a key fragment. guidechem.com The versatility of the Suzuki-Miyaura reaction allows for the coupling of various organoboron compounds with aryl halides, offering a modular approach to complex aromatic structures. ugr.esbohrium.com The reaction typically utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base in a suitable solvent system.

The strategic placement of the bromine atom is critical. This can be achieved through directed ortho-metalation followed by bromination or through Sandmeyer-type reactions on a corresponding amino-substituted precursor. Transition metal catalysis plays a vital role in ensuring high regioselectivity and yield in the formation of these key intermediates.

For large-scale industrial production, flow chemistry and continuous manufacturing offer significant advantages over traditional batch processing. rsc.org These methods provide enhanced control over reaction parameters, improved safety, and greater scalability. beilstein-journals.org The catalytic hydrogenation of 4-bromo-2-fluorobenzaldehyde is particularly well-suited for implementation in a continuous flow system.

In a typical setup, a solution of the aldehyde precursor is pumped through a heated tube reactor packed with a solid-supported heterogeneous catalyst (a packed-bed reactor). scispace.com Hydrogen gas is introduced into the flow stream, and the reaction occurs as the mixture passes over the catalyst bed. rsc.org This approach allows for precise control of temperature, pressure, and residence time, which maximizes the yield of the desired benzyl alcohol while minimizing side reactions like hydrodehalogenation. beilstein-journals.org The use of heterogeneous catalysts, such as Pd/C, simplifies product purification, as the catalyst is contained within the reactor and does not contaminate the product stream. vapourtec.com

The benefits of this approach include:

Enhanced Safety: Small reaction volumes at any given time and in-situ generation of hydrogen can minimize risks associated with handling pressurized hydrogen gas and pyrophoric catalysts. rsc.org

Improved Efficiency: Precise control over reaction conditions leads to higher yields and selectivity. scispace.com

Scalability: Production capacity can be easily increased by extending the operating time or by using multiple reactors in parallel.

Automation: Continuous systems can be fully automated, reducing operational costs and improving process consistency.

This methodology represents a modern, efficient, and sustainable approach to the manufacturing of this compound and other fine chemicals. nih.gov

Advanced Reaction Chemistry and Mechanistic Studies of 4 Bromo 2 Fluorobenzyl Alcohol

Reactivity at the Benzylic Position

The chemical behavior of 4-bromo-2-fluorobenzyl alcohol is largely dictated by the reactivity of the hydroxyl-bearing benzylic carbon. This position is activated by the adjacent benzene (B151609) ring, which can stabilize reaction intermediates through resonance. The presence of electron-withdrawing fluorine and bromine atoms on the ring also influences the electronic properties of the molecule, affecting reaction rates and pathways. Key reactions at this benzylic position include oxidation of the alcohol group and its substitution by various nucleophiles.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, capable of yielding either aldehydes or carboxylic acids depending on the reagents and conditions employed. chemguide.co.uklibretexts.org For this compound, this transformation allows access to the corresponding 4-bromo-2-fluorobenzaldehyde (B134337) and 4-bromo-2-fluorobenzoic acid, which are valuable synthetic intermediates.

The selective oxidation of a primary alcohol to an aldehyde requires careful choice of the oxidizing agent to prevent overoxidation to the carboxylic acid. chemguide.co.uk Reagents such as Pyridinium Chlorochromate (PCC) and Manganese Dioxide (MnO₂) are widely used for this purpose. commonorganicchemistry.commasterorganicchemistry.com

Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based reagent that is effective for the oxidation of primary alcohols to aldehydes. masterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent the formation of a hydrate (B1144303) intermediate, which could be further oxidized. masterorganicchemistry.com PCC offers high selectivity and is compatible with various functional groups, making it a suitable choice for the synthesis of 4-bromo-2-fluorobenzaldehyde. asianpubs.org

Manganese Dioxide (MnO₂): Activated manganese dioxide is a highly selective and mild oxidizing agent that is particularly effective for the oxidation of allylic and benzylic alcohols. commonorganicchemistry.comjove.com It does not typically oxidize non-activated alcohols, which allows for chemoselective transformations in complex molecules. jove.com The reaction is heterogeneous, as MnO₂ is insoluble in common organic solvents, and the oxidation occurs on the surface of the reagent. jove.com An excess of MnO₂ is often required to drive the reaction to completion. mychemblog.com

The table below summarizes typical conditions for the selective oxidation of benzylic alcohols.

ReagentProductTypical ConditionsKey Features
Pyridinium Chlorochromate (PCC)AldehydeAnhydrous CH₂Cl₂, room temperatureMild and selective; avoids overoxidation. masterorganicchemistry.com
Manganese Dioxide (MnO₂)AldehydeInert solvent (e.g., CH₂Cl₂, hexane, acetone), room temperature or refluxHighly selective for benzylic/allylic alcohols; heterogeneous reaction. mychemblog.comresearchgate.net
Chromic Acid (H₂CrO₄) / Jones ReagentCarboxylic AcidAcetone, H₂SO₄Strong oxidant; leads to full oxidation. libretexts.org
Oxone®Aldehyde or Carboxylic AcidCatalytic 2-iodobenzenesulfonic acid, controlled stoichiometryProduct selectivity is achieved by controlling the amount of Oxone®. orgsyn.org

The mechanisms of alcohol oxidation vary depending on the reagent used.

With PCC , the reaction is thought to proceed via an elimination mechanism. The alcohol's oxygen atom attacks the chromium atom of PCC, forming a chromate (B82759) ester. A base (such as pyridine) then abstracts the proton from the benzylic carbon, leading to the elimination of a reduced chromium species and the formation of the carbon-oxygen double bond of the aldehyde. masterorganicchemistry.com

The oxidation by MnO₂ is believed to occur through a radical pathway. The mechanism involves the adsorption of the alcohol onto the MnO₂ surface, followed by the formation of a coordination complex. mychemblog.com An electron transfer from the alcohol to Mn(IV) generates a benzylic carbon radical, which is stabilized by resonance with the aromatic ring. jove.com Further electron rearrangement leads to the formation of the aldehyde and a reduced manganese species, Mn(II). jove.com

For stronger oxidants like chromic acid, the primary alcohol is first oxidized to an aldehyde. chemguide.co.uk In the presence of water, the aldehyde forms a hydrate, which is then rapidly oxidized to the corresponding carboxylic acid. masterorganicchemistry.com To achieve full oxidation, an excess of the oxidizing agent and conditions that ensure the aldehyde remains in the reaction mixture (e.g., heating under reflux) are typically employed. chemguide.co.uk

Nucleophilic Substitution Reactions

The benzylic hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, often by protonation under acidic conditions to form an oxonium ion or by conversion to a sulfonate ester (e.g., tosylate) or a halide. The resulting benzylic electrophile can then react with various nucleophiles.

Nucleophilic substitution at a benzylic carbon can proceed through either an Sₙ1 or Sₙ2 mechanism, with the operative pathway depending on the substrate, nucleophile, leaving group, and solvent. masterorganicchemistry.comodinity.com

Sₙ2 Reaction: As this compound is a primary alcohol, its derivatives (e.g., 4-bromo-2-fluorobenzyl bromide) are expected to favor the Sₙ2 pathway. youtube.com This mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group in a single, concerted step. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Sₙ1 Reaction: An Sₙ1 mechanism becomes possible due to the ability of the benzene ring to stabilize the resulting benzylic carbocation through resonance. masterorganicchemistry.com This pathway involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.comyoutube.com Sₙ1 reactions are favored by weak nucleophiles, polar protic solvents (which can stabilize the carbocation intermediate), and good leaving groups. youtube.com The rate-determining step is the formation of the carbocation. masterorganicchemistry.com

The table below contrasts the factors favoring Sₙ1 and Sₙ2 pathways for a benzylic substrate.

FactorSₙ1 PathwaySₙ2 Pathway
Substrate Tertiary > Secondary > Primary (favored by carbocation stability)Primary > Secondary > Tertiary (sensitive to steric hindrance)
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., I⁻, CN⁻, RS⁻)
Solvent Polar protic (e.g., alcohols, water)Polar aprotic (e.g., acetone, DMF, DMSO)
Kinetics Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Stereochemistry RacemizationInversion of configuration

Benzylic Ethers: Benzylic ethers can be synthesized from this compound through reactions like the Williamson ether synthesis. This method typically involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, the hydroxyl group of the benzyl (B1604629) alcohol can be converted into a good leaving group (e.g., a bromide) to form 4-bromo-2-fluorobenzyl bromide, which can then react with an alkoxide. For instance, reacting this compound with a base like potassium tert-butoxide followed by the addition of an alkyl halide such as benzyl chloride can yield the corresponding ether. google.com

Benzylic Esters: The formation of benzylic esters from this compound can be achieved through several esterification methods. A common approach is the reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride), often in the presence of an acid catalyst. organic-chemistry.org Direct esterification with a carboxylic acid can be driven to completion by removing the water formed during the reaction. organic-chemistry.org Alternatively, the alcohol can be reacted with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the HCl byproduct. Another method involves the reaction of a carboxylate anion with a benzyl halide, which proceeds via an Sₙ2 mechanism. arkat-usa.org

Reactivity of the Aryl Halides (Bromine and Fluorine)

The bromine and fluorine atoms attached to the benzene ring are the primary sites of reactivity in many synthetic transformations of this compound. The C-Br bond, being weaker and more polarizable than the C-F bond, is the principal site for cross-coupling and metal-halogen exchange reactions. The strong electron-withdrawing nature of both halogens, however, activates the ring for other types of reactions, such as nucleophilic aromatic substitution.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This compound, with its reactive C-Br bond, is an excellent substrate for these transformations.

Palladium catalysts are central to the success of Suzuki, Heck, and Sonogashira reactions. vinhuni.edu.vn The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck and Sonogashira), and reductive elimination. vinhuni.edu.vn

In the context of this compound, the catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond, forming a Pd(II) intermediate. This step is generally the rate-determining step, and its efficiency can be influenced by the choice of palladium precursor and ligands. Common palladium sources include Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. mdpi.comlibretexts.org For substrates like this compound, this reaction is a powerful method for introducing new aryl or alkyl groups at the 4-position. The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, DMF) is crucial for achieving high yields. mdpi.comnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. libretexts.orgnih.gov This reaction is typically carried out in the presence of a palladium catalyst and a base, such as triethylamine. libretexts.org The reaction with this compound would lead to the formation of 4-vinyl-2-fluorobenzyl alcohol derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This method is particularly useful for synthesizing arylalkynes. The reaction of this compound with a terminal alkyne would yield a 4-alkynyl-2-fluorobenzyl alcohol.

Below is a representative data table illustrating typical conditions for these palladium-catalyzed cross-coupling reactions with analogous aryl bromides.

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

ReactionAryl BromideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Suzuki 4-BromoacetophenonePhenylboronic acidPd-complex 4 (0.25)KOHWaterReflux95
Heck IodobenzeneMethyl acrylateSupported PdEt₃N / Na₂CO₃NMP100>95
Sonogashira BromobenzenePhenylacetyleneNS-MCM-41-PdEt₃NToluene10056

Data is illustrative and based on reactions with similar aryl bromides to demonstrate typical reaction conditions.

The fluorine atom at the 2-position of this compound plays a significant electronic role in its reactivity. As a strongly electron-withdrawing group, fluorine increases the electrophilicity of the aromatic ring, making the carbon atom attached to the bromine more susceptible to oxidative addition by the palladium catalyst. This electronic effect generally enhances the rate of cross-coupling reactions compared to non-fluorinated analogues.

In terms of regioselectivity, for a molecule with multiple halogen atoms, the order of reactivity in palladium-catalyzed cross-coupling reactions is typically I > Br > Cl >> F. In this compound, the C-Br bond is significantly more reactive than the C-F bond. This difference in reactivity allows for selective cross-coupling at the 4-position, leaving the fluorine atom untouched. This chemoselectivity is a powerful tool in synthetic chemistry, allowing for the stepwise functionalization of the aromatic ring.

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring towards Nucleophilic Aromatic Substitution (SNAr). libretexts.orgmasterorganicchemistry.com

Both the fluorine and bromine atoms in this compound are electron-withdrawing through their inductive effects. This withdrawal of electron density makes the aromatic ring more electrophilic and susceptible to attack by strong nucleophiles. The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Interactive Data Table: Reactivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileProductKey Feature
2,4-DinitrofluorobenzeneAmine2,4-DinitrophenylamineRing highly activated by two nitro groups.
4-ChlorobenzonitrileFluoride4-FluorobenzonitrileRing activated by cyano group.
3-Bromo-4-fluoro-acetophenoneAmine3-Amino-4-fluoro-acetophenoneRing activated by acetyl group.

This table illustrates the principle of SNAr on activated aromatic rings, analogous to the electronic environment of this compound.

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with a variety of electrophiles. rsc.org This reaction is particularly effective for aryl bromides and iodides.

For this compound, a lithium-halogen exchange reaction can be readily achieved by treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, typically at low temperatures. harvard.edu The exchange selectively occurs at the more reactive C-Br bond, leaving the C-F bond intact. This process generates a highly reactive aryllithium species, 4-lithio-2-fluorobenzyl alcohol.

This newly formed organolithium reagent can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position. For example, reaction with carbon dioxide followed by an acidic workup would yield 4-carboxy-2-fluorobenzyl alcohol, while reaction with an aldehyde or ketone would produce a new secondary or tertiary alcohol, respectively. The presence of the acidic proton of the alcohol group on the starting material requires the use of at least two equivalents of the organolithium reagent: one to deprotonate the alcohol and the second to perform the halogen exchange. nih.gov

Interactive Data Table: Metal-Halogen Exchange and Subsequent Reactions

Aryl BromideReagentIntermediateElectrophileFinal Product
4-Bromo-phenol1. i-PrMgCl 2. n-BuLi4-Lithio-phenoxideDMF4-Hydroxybenzaldehyde
2,2'-Dibromobiphenyln-BuLi2,2'-DilithiobiphenylClPCy₂2,2'-Bis(dicyclohexylphosphino)biphenyl
This compound2 eq. n-BuLi4-Lithio-2-fluorobenzyl alcohol (as alkoxide)CO₂3-Fluoro-4-(hydroxymethyl)benzoic acid

The data for this compound is a predicted outcome based on established reactivity patterns.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the two halogen substituents, bromine and fluorine. Their effects can be categorized into electronic and steric factors, which collectively determine the rate and regioselectivity of electrophilic aromatic substitution reactions.

Electronic Effects of Halogens on Reaction Rates and Selectivity

The electronic influence of halogen substituents on an aromatic ring is a balance of two opposing effects: the inductive effect and the resonance effect. libretexts.org

Inductive Effect (-I): Halogens are highly electronegative elements. Consequently, both fluorine and bromine exert a strong electron-withdrawing inductive effect. msu.edu They pull electron density away from the benzene ring through the sigma (σ) bond, which deactivates the ring towards electrophilic attack, making it less reactive than benzene itself. msu.edulibretexts.org Between the two, fluorine is more electronegative than bromine and thus has a stronger deactivating inductive effect.

Resonance Effect (+R): Halogens possess lone pairs of electrons in their valence shells which can be donated to the aromatic ring through p-π conjugation. msu.edu This electron donation, known as a positive resonance effect, increases the electron density on the ring, particularly at the ortho and para positions. quora.com This effect tends to activate the ring towards electrophilic substitution.

In this compound, the fluorine is at position 2 and the bromine is at position 4. Both direct incoming electrophiles to their respective ortho and para positions. The directing effects of the existing substituents must be considered collectively to predict the outcome of further substitutions.

Table 1: Summary of Electronic Effects of Halogen Substituents

EffectDescriptionImpact on this compound
Inductive Effect (-I) Withdrawal of electron density from the ring via the sigma bond due to high electronegativity.Both F and Br deactivate the ring, reducing the overall rate of electrophilic substitution. Fluorine's effect is stronger.
Resonance Effect (+R) Donation of lone-pair electrons into the pi-system of the ring.Both F and Br direct incoming electrophiles to the ortho and para positions. This effect stabilizes the intermediate carbocation.
Overall Electronic Effect The inductive effect dominates, leading to overall deactivation. The resonance effect controls the regioselectivity.The molecule is less reactive than benzene but will undergo substitution at positions directed by both halogens.

Steric Effects and Ortho-Substituent Impact

Steric effects, particularly from substituents at the ortho position, can play a crucial role in the reactivity and geometry of a molecule. wikipedia.org In this compound, the fluorine atom is positioned ortho to the benzyl alcohol moiety (-CH₂OH).

This ortho-fluoro substituent can introduce steric hindrance, which may impact reactivity in several ways: researchgate.net

Inhibition of Coplanarity: The presence of a group at the ortho position can cause steric strain with an adjacent functional group, forcing it to twist out of the plane of the benzene ring. wikipedia.orgcdnsciencepub.com In this case, the fluorine atom can hinder the free rotation of the -CH₂OH group. This can influence the conformation of the molecule and potentially affect the reactivity of the hydroxyl group by altering its accessibility.

Directing Electrophilic Attack: During electrophilic aromatic substitution, the ortho-substituent can sterically block the adjacent position. While fluorine is relatively small, its presence can still disfavor the approach of a bulky electrophile to the C3 position, potentially favoring substitution at other activated and less hindered positions on the ring. Computational studies have shown that steric factors can be significant in determining the regioselectivity of certain reactions. researchgate.net

Table 2: Impact of the Ortho-Fluoro Substituent

FactorDescriptionConsequence for this compound
Steric Hindrance The spatial bulk of the ortho-fluoro group can impede the approach of reactants to adjacent sites.May influence the conformation of the -CH₂OH group and sterically discourage electrophilic attack at the C3 position.
Ortho Effect A combination of steric and electronic effects unique to ortho-substituents that can alter acidity, basicity, and reaction rates. wikipedia.orgCan cause the benzyl group to twist out of the ring's plane, potentially inhibiting resonance interactions. cdnsciencepub.com

Derivatization Strategies of the Hydroxyl Group

The benzylic hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives through reactions such as esterification, etherification, and conversion to amines.

Esterification

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. This is a common strategy to modify the properties of the parent alcohol. Standard methods for the esterification of benzyl alcohols can be applied to this compound.

Reaction with Acyl Halides or Anhydrides: A highly effective method involves reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct.

Fischer Esterification: This classic method involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and often requires the removal of water to drive it to completion.

Table 3: Representative Esterification Reactions

ReagentCatalyst/ConditionsProduct Type
Acyl Chloride (R-COCl)Pyridine or Triethylamine4-Bromo-2-fluorobenzyl ester
Acid Anhydride ((R-CO)₂O)Acid catalyst (e.g., H₂SO₄) or Base (e.g., DMAP)4-Bromo-2-fluorobenzyl ester
Carboxylic Acid (R-COOH)Strong acid catalyst (e.g., H₂SO₄), heat4-Bromo-2-fluorobenzyl ester

Etherification

Etherification transforms the hydroxyl group into an ether linkage (-O-R). The Williamson ether synthesis is a widely used and versatile method for preparing ethers from alcohols.

Williamson Ether Synthesis: This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This highly nucleophilic alkoxide is then reacted with an alkyl halide (or other substrate with a good leaving group) in a nucleophilic substitution (Sₙ2) reaction to form the ether.

Table 4: Representative Etherification Reaction (Williamson Synthesis)

StepReagentsIntermediate/Product
1. Deprotonation Sodium Hydride (NaH)4-Bromo-2-fluorobenzyl alkoxide
2. Nucleophilic Substitution Alkyl Halide (R-X)4-Bromo-2-fluorobenzyl ether

Formation of Amine Derivatives

The direct conversion of alcohols to amines is challenging. A more common and effective strategy is a two-step process where the hydroxyl group is first converted into a better leaving group, which is then displaced by an amine.

Conversion to a Benzyl Halide: The hydroxyl group can be converted to a halide (e.g., bromide or chloride) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). This creates a reactive intermediate, such as 4-bromo-2-fluorobenzyl bromide. sigmaaldrich.com

Nucleophilic Substitution with an Amine: The resulting benzyl halide is a potent electrophile. It readily undergoes nucleophilic substitution with ammonia, primary amines, or secondary amines to yield the corresponding primary, secondary, or tertiary benzylamine (B48309) derivatives.

Table 5: Representative Reaction for Amine Derivative Formation

StepReagentIntermediate/Product
1. Halogenation Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃)4-Bromo-2-fluorobenzyl chloride/bromide
2. Nucleophilic Substitution Amine (R-NH₂)N-substituted 4-bromo-2-fluorobenzylamine

Applications in Mass Spectrometry Derivatization for Analysis

Extensive literature reviews reveal that while derivatization is a common technique to enhance the analysis of various compounds by mass spectrometry, there is no specific documented research on the application of this compound as a derivatizing agent. However, based on the chemical properties of this compound and the established principles of derivatization, its potential utility in this analytical field can be theoretically explored. The presence of bromine and fluorine atoms, along with a reactive alcohol group, suggests that it could serve as a valuable reagent for the derivatization of specific analytes, particularly carboxylic acids.

The primary goals of derivatization in mass spectrometry are to improve the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS), or to enhance ionization efficiency and impart favorable fragmentation patterns for liquid chromatography-mass spectrometry (LC-MS). Halogenated derivatizing agents are frequently employed to achieve these objectives.

Theoretical Application in Derivatizing Carboxylic Acids:

This compound could theoretically be used to derivatize compounds containing carboxylic acid functional groups through an esterification reaction. masterorganicchemistry.comresearchgate.net In this reaction, the hydroxyl group of the this compound would react with the carboxyl group of an analyte in the presence of a catalyst to form a 4-bromo-2-fluorobenzyl ester. masterorganicchemistry.com This process would convert the polar, and often non-volatile, carboxylic acid into a less polar and more volatile ester, making it more amenable to GC-MS analysis. gcms.cz

Potential Advantages in Mass Spectrometric Detection:

The introduction of the 4-bromo-2-fluorobenzyl group onto an analyte molecule could offer significant advantages in its detection by mass spectrometry.

Distinctive Isotopic Pattern: Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). chemguide.co.uklibretexts.org This results in a characteristic M+2 isotopic pattern in the mass spectrum, where two peaks of almost equal intensity, separated by two mass-to-charge units (m/z), are observed for any bromine-containing fragment. chemguide.co.uklibretexts.orgcsbsju.edu This unique isotopic signature would facilitate the confident identification of derivatized analytes in complex matrices.

Enhanced Sensitivity: The presence of a fluorine atom in the derivatizing agent can enhance the sensitivity of detection, particularly in electron capture negative ionization (ECNI) mass spectrometry. wikipedia.orgnih.govnih.govshimadzu.com Fluorinated compounds have a high affinity for capturing thermal electrons, leading to the formation of stable negative ions and resulting in a significant increase in signal intensity and lower detection limits. nih.govcdc.gov

Hypothetical Derivatization and Mass Spectrometric Data:

To illustrate the potential application, consider the derivatization of a generic carboxylic acid (R-COOH) with this compound. The resulting ester would have a specific mass shift and a predictable isotopic pattern.

Table 1: Theoretical Mass Spectrometric Data for Carboxylic Acids Derivatized with this compound

Analyte (Carboxylic Acid)Molecular Weight of Analyte ( g/mol )Molecular Weight of Derivative (79Br) ( g/mol )Molecular Weight of Derivative (81Br) ( g/mol )Key Diagnostic Ions (m/z)
Acetic Acid60.05246.98248.98[M]+ at 247, [M+2]+ at 249
Propanoic Acid74.08261.00263.00[M]+ at 261, [M+2]+ at 263
Benzoic Acid122.12308.01310.01[M]+ at 308, [M+2]+ at 310

This table is purely hypothetical and serves to illustrate the expected mass shifts and isotopic patterns. The molecular weight of the derivatizing group (4-bromo-2-fluorobenzyl) is 185.97 g/mol (for 79Br) after the loss of a hydrogen atom during esterification.

Applications of 4 Bromo 2 Fluorobenzyl Alcohol and Its Derivatives in Advanced Synthesis

Pharmaceutical and Medicinal Chemistry

The structural motifs present in 4-Bromo-2-fluorobenzyl alcohol make it a valuable precursor for the synthesis of a wide range of biologically active compounds. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse substituents. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule. The primary alcohol functional group provides a convenient handle for further chemical modifications, including oxidation, esterification, and etherification.

This compound serves as a key intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). Its utility lies in its ability to introduce the 4-bromo-2-fluorobenzyl moiety into a larger molecular scaffold, which is often a critical pharmacophore for biological activity. While specific, publicly detailed synthetic routes starting directly from this compound for many commercial drugs are proprietary, its role can be inferred from the synthesis of structurally related compounds and the general principles of medicinal chemistry.

For instance, the synthesis of Lifitegrast, an integrin antagonist used for the treatment of dry eye disease, involves intermediates that share structural similarities with derivatives of this compound. The documented synthesis of a key benzofuran (B130515) intermediate for Lifitegrast starts from 4-bromo-2-hydroxybenzaldehyde, a closely related compound. This suggests that this compound could be a viable starting material for the synthesis of Lifitegrast and other complex APIs through strategic functional group interconversions.

The unique electronic and steric properties of the 4-bromo-2-fluorobenzyl group make it an attractive component in the design of novel drug scaffolds. The incorporation of this moiety can significantly influence the pharmacological profile of a molecule, including its potency, selectivity, and pharmacokinetic properties.

Halogenated benzyl (B1604629) alcohol derivatives are recognized as important intermediates in the synthesis of compounds targeting neurological disorders. The specific substitution pattern of this compound can be leveraged to create molecules with the potential to interact with various receptors and enzymes in the central nervous system. While direct synthesis of approved neurological drugs from this specific alcohol is not widely published, its utility as a building block in the exploration of new neuroprotective agents is an active area of research.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of kinase inhibitors is a major focus of modern oncology research. The 4-bromo-2-fluorobenzyl moiety can be incorporated into kinase inhibitor scaffolds to enhance their binding affinity and selectivity.

For example, the development of pan-RAF inhibitors, which target multiple members of the RAF kinase family, is a promising strategy to overcome drug resistance in melanoma and other cancers. While published synthetic routes for some pan-RAF inhibitors may not explicitly start with this compound, its structure represents a plausible building block for such molecules. Similarly, Transforming growth factor-β-activated kinase 1 (TAK1) is another important target in cancer and inflammatory diseases. The synthesis of TAK1 inhibitors often involves heterocyclic scaffolds that could be functionalized using this compound or its derivatives.

Kinase TargetInhibitor ClassPotential Role of 4-Bromo-2-fluorobenzyl Moiety
RAF family (B-RAF, C-RAF)pan-RAF InhibitorsCan serve as a key structural element to improve binding affinity and overcome resistance.
TAK1TAK1 InhibitorsCould be incorporated into the inhibitor scaffold to enhance selectivity and potency.

Glucagon-like peptide-1 receptor (GLP-1R) agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. The development of orally available, small-molecule GLP-1R agonists is a significant area of research. While the current generation of GLP-1R agonists are primarily peptide-based, the search for non-peptide agonists is intense. The incorporation of fluorinated benzyl groups is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. Although no direct synthesis of a GLP-1R agonist using this compound has been reported in the reviewed literature, its structural features make it a potentially valuable building block in the design and synthesis of novel, non-peptide GLP-1R agonists.

The rise of multidrug-resistant tuberculosis has created an urgent need for the development of new antimycobacterial agents. Medicinal chemistry efforts in this area are focused on identifying novel scaffolds with potent activity against Mycobacterium tuberculosis. Halogenated compounds have shown promise as antimycobacterial agents. While specific studies on the antimycobacterial activity of this compound derivatives were not identified in the conducted searches, its chemical structure suggests that it could be a useful starting material for the synthesis of new compounds to be screened for antitubercular activity. The presence of both bromine and fluorine could lead to derivatives with unique biological properties against this challenging pathogen.

Role of Halogen Bonding in Ligand-Receptor Interactions

The presence of both bromine and fluorine atoms on the aromatic ring of this compound derivatives allows for their participation in halogen bonding, a significant non-covalent interaction in drug design. Halogen bonding occurs when an electron-deficient region on a covalently bonded halogen atom (the σ-hole) interacts favorably with a Lewis base, such as an oxygen or nitrogen atom found in biological receptors.

Table 1: Characteristics of Halogen Bonding in Drug Design

Feature Description Relevance to this compound
Bond Donor A covalently bound halogen atom (Cl, Br, I). The bromine atom at the 4-position.
Bond Acceptor A Lewis basic site (e.g., O, N, S atoms in amino acid residues). Backbone carbonyls or heteroatoms in receptor binding pockets.
Interaction Strength Can be comparable to hydrogen bonds, tunable by modifying the halogen and its electronic environment. The electron-withdrawing fluorine atom can modulate the strength of the bromine's halogen bond.
Directionality Highly directional, contributing to specificity in ligand binding. Provides precise orientation of the ligand within the receptor's active site.

Agrochemical and Specialty Chemical Development

This compound is a key intermediate in the synthesis of modern agrochemicals. The specific halogenation pattern of this molecule is instrumental in creating active ingredients with desired biological activities and improved physicochemical properties.

This compound serves as a foundational scaffold for building more complex molecules with pesticidal properties. The benzyl alcohol functional group can be readily converted to other functionalities, such as ethers, esters, or halides (e.g., 4-bromo-2-fluorobenzyl bromide), which then serve as reactive intermediates for coupling with other molecular fragments.

Insecticides : Derivatives of this compound are used in the synthesis of certain classes of insecticides. The bromo- and fluoro-substituted phenyl ring is a common feature in molecules designed to act on the nervous systems of insects. For instance, its derivative, 4-bromo-2-fluorobenzyl bromide, can be used to synthesize compounds like 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione, a scaffold relevant in pesticide research. sigmaaldrich.comsigmaaldrich.com

Fungicides : The development of novel fungicides often involves the incorporation of halogenated aromatic rings to enhance efficacy. Fluorinated compounds, in particular, are prevalent in modern fungicides. ccspublishing.org.cnscielo.br The 4-bromo-2-fluorobenzyl moiety can be incorporated into structures that inhibit fungal growth, with research indicating that fluorinated isatins derived from similar benzyl halides show potential as anti-phytopathogenic agents. nih.gov

Herbicides : While direct synthesis examples are less common, benzyl alcohol itself has been explored for herbicidal applications. google.com The halogenated derivatives are valuable intermediates for creating more complex herbicidal molecules, where the specific substitution pattern is crucial for targeting plant-specific biological pathways. nbinno.comchemimpex.com

The inclusion of fluorine in agrochemical molecules, such as in this compound, is a well-established strategy to improve their performance. researchgate.net Fluorine's unique properties contribute to several advantageous effects:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes in the target pest or in the environment. nbinno.com This can lead to longer-lasting activity and reduced application rates.

Increased Lipophilicity : Fluorine substitution can increase the lipophilicity of a molecule, which often improves its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, thereby enhancing bioavailability and efficacy. nbinno.com

Binding Affinity : The strong electronegativity of fluorine can alter the electronic profile of a molecule, leading to more favorable interactions with the target enzyme or receptor, thus increasing its potency. nbinno.combeilstein-journals.org

Table 2: Impact of Fluorine Substitution in Agrochemicals

Property Effect of Fluorination Consequence for Agrochemicals
Metabolic Resistance Increased due to strong C-F bond. Longer duration of action, greater persistence. nbinno.com
Lipophilicity Generally increased. Enhanced penetration through biological membranes. nbinno.com
Binding Interactions Altered electronic properties. Potentially stronger binding to target sites, improving potency. nbinno.combeilstein-journals.org
Bioavailability Often improved. More efficient uptake by the target organism.

Materials Science Applications

The unique combination of a reactive alcohol group and stable halogen substituents makes this compound a valuable component in the formulation of high-performance materials.

The hydroxyl group of this compound allows it to be incorporated into polymer backbones through reactions like esterification or etherification. This enables its use as a monomer or a modifying agent in the production of specialty polymers and resins, such as polyesters, polyethers, and epoxy resins. The presence of bromine and fluorine atoms imparts specific, desirable characteristics to the resulting polymer. Halogenated epoxy resins, for example, are widely used for their special properties. wikipedia.org

The incorporation of halogenated monomers like this compound into polymers can significantly enhance their material properties.

Thermal Stability : Fluorinated polymers are renowned for their high thermal stability due to the strength of the carbon-fluorine bond. 20.210.105nih.gov Incorporating the 2-fluoro-substituted ring from this compound can raise the decomposition temperature of the resulting polymer. Brominated compounds are also extensively used as flame retardants, which function by interrupting the chemical reactions of combustion in the gas phase. cetjournal.itcetjournal.it

Chemical Resistance : The chemical inertness conferred by halogenation, particularly fluorination, leads to polymers with superior resistance to a wide range of chemicals, including acids, bases, and organic solvents. wikipedia.orgnih.gov Resins formulated with halogenated compounds, such as brominated vinyl esters, exhibit a high degree of chemical resistance. poliya.com This makes them suitable for applications in chemically aggressive environments, such as chemical processing equipment and protective coatings. wipo.intquimibber.com

Spectroscopic and Computational Characterization of 4 Bromo 2 Fluorobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool to probe the chemical environment of atomic nuclei. For 4-bromo-2-fluorobenzyl alcohol, ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed information about its molecular structure.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the benzylic methylene (B1212753) protons. The chemical shifts (δ) and coupling constants (J) would be influenced by the positions of the bromine and fluorine substituents on the aromatic ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).

Hypothetical ¹H NMR Data Table

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
-CH₂-PredictedPredictedPredicted
Ar-HPredictedPredictedPredicted
Ar-HPredictedPredictedPredicted
Ar-HPredictedPredictedPredicted

Hypothetical ¹³C NMR Data Table

CarbonChemical Shift (ppm)C-F Coupling (Hz)
-CH₂-Predicted-
Ar-CPredictedPredicted
Ar-CPredictedPredicted
Ar-CPredictedPredicted
Ar-C-BrPredictedPredicted
Ar-C-FPredicted¹JCF (Predicted)
Ar-C-CH₂OHPredictedPredicted

Fluorine NMR (¹⁹F NMR) for Detailed Analysis of Fluorine Environment

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. wikipedia.orgalfa-chemistry.com The spectrum for this compound would be expected to show a single resonance, the chemical shift of which would be characteristic of a fluorine atom attached to an aromatic ring. This chemical shift provides valuable information about the electronic effects of the other substituents on the ring. nih.gov

Hypothetical ¹⁹F NMR Data Table

NucleusChemical Shift (ppm)
¹⁹FPredicted

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS would be used to accurately determine the mass of the molecular ion, allowing for the confirmation of the elemental composition of this compound (C₇H₆BrFO). The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantitative Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be suitable for assessing the purity of a this compound sample and for quantitative analysis. The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak and fragmentation patterns that could be used for structural confirmation. For related compounds like 4-bromobenzyl alcohol, GC-MS data is publicly available and shows characteristic fragmentation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique for the analysis of organic compounds. It would be particularly useful if the compound is thermally labile or not sufficiently volatile for GC-MS. LC-MS could be employed for purity assessment and to obtain the mass spectrum of this compound.

MALDI Mass Spectrometry for Derivatized Alcohols

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (MS) is a soft ionization technique crucial for the analysis of biomolecules and synthetic polymers. mdpi.com However, the direct analysis of low-molecular-weight, neutral molecules like alcohols can be challenging due to their poor ionization efficiency and potential for fragmentation. To overcome these limitations, chemical derivatization is employed to attach a tag that readily ionizes, thereby enhancing the sensitivity and stability of the analyte for MS detection. researchgate.net

For alcohols such as this compound, derivatization strategies typically involve converting the hydroxyl (-OH) group into a more easily ionizable moiety. This process not only improves the signal intensity in MALDI-TOF MS but also allows for more precise molecular weight determination. mdpi.com The choice of derivatizing agent depends on the specific requirements of the analysis, but the goal is to introduce a charge-carrying or charge-stabilizing group. While direct MALDI-MS studies on this compound are not extensively documented in the literature, the principles of derivatization are broadly applicable.

Common derivatization approaches for alcohols for mass spectrometry analysis are outlined in the table below.

Derivatization StrategyReagent ExamplePurpose
Esterification Picolinic AcidIntroduces a nitrogen-containing aromatic ring that is readily protonated.
Etherification Dansyl ChlorideAdds a fluorescent tag that also enhances ionization.
Silylation Trimethylsilyl (TMS) derivativesIncreases volatility and stability, though more common in GC-MS.
Tagging Girard's Reagent TIntroduces a quaternary ammonium (B1175870) group, providing a permanent positive charge.

These methods demonstrate that by modifying the hydroxyl group, the sensitivity and reliability of MALDI-MS analysis for alcohols can be significantly improved, providing a clear molecular ion peak and facilitating structural elucidation. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) are fundamental for elucidating the structural features of molecules.

Infrared (IR) Spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components. For instance, the O-H stretching vibration of the alcohol group typically appears as a broad band, while absorptions related to the substituted benzene (B151609) ring provide information about its substitution pattern. nih.gov The presence of carbon-halogen bonds (C-F and C-Br) can also be identified in the fingerprint region of the spectrum. docbrown.info

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Aromatic RingC-H Stretch3000-3100
Aromatic RingC=C Stretch1450-1600
Methylene (-CH₂)C-H Stretch2850-2960
Primary AlcoholC-O Stretch1000-1075
FluoroaromaticC-F Stretch1100-1300
BromoaromaticC-Br Stretch500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions from the substituted benzene ring. The π → π* transitions of the aromatic system are expected to produce strong absorption bands, typically in the 200-300 nm range. The positions and intensities of these bands are influenced by the electronic effects of the substituents (bromo, fluoro, and hydroxymethyl groups). nsf.gov These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzene.

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for complementing experimental data and providing deeper insights into molecular properties that may be difficult to study empirically.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. tci-thaijo.org For this compound, DFT calculations can predict a variety of chemical properties and reactivity descriptors. rsc.org By solving the Kohn-Sham equations, DFT can determine the molecule's ground-state energy, electron density distribution, and molecular orbitals.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. tci-thaijo.org

The table below lists important molecular properties of this compound that can be predicted using DFT.

PropertySignificance
HOMO Energy Represents the ability to donate an electron; related to ionization potential.
LUMO Energy Represents the ability to accept an electron; related to electron affinity.
HOMO-LUMO Gap Indicates chemical reactivity and electronic excitation energy.
Electrostatic Potential Maps charge distribution, identifying electron-rich and electron-poor regions.
Dipole Moment Measures the overall polarity of the molecule.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has rotational freedom around the C-C and C-O single bonds of the hydroxymethyl group, MD simulations can be used for conformational analysis. nih.gov

By simulating the atomic motions based on a force field, MD can explore the molecule's potential energy surface. This allows for the identification of stable, low-energy conformers and the energy barriers between them. Such analysis is crucial for understanding how the molecule's shape influences its physical properties and interactions with its environment.

Computational chemistry provides the ability to predict spectroscopic parameters, which can be invaluable for interpreting experimental data. Using methods like DFT, it is possible to calculate the vibrational frequencies corresponding to the normal modes of a molecule. mdpi.com

The resulting theoretical IR spectrum can be compared with the experimental spectrum to aid in the assignment of absorption bands to specific functional groups and vibrational motions. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, thereby improving the agreement with experimental results. Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum, helping to assign experimental absorption bands to specific electronic excitations. researchgate.net

Advanced Analytical and Quality Control Considerations for 4 Bromo 2 Fluorobenzyl Alcohol

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity analysis for 4-Bromo-2-fluorobenzyl alcohol, providing precise and reliable quantification of the main component and any potential contaminants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent methods utilized for this purpose.

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a powerful technique for assessing the purity of this compound. The method leverages the compound's chromophoric nature, specifically its benzene (B151609) ring, which allows for sensitive detection by UV spectrophotometry. A common approach involves reverse-phase chromatography, where the compound is separated on a nonpolar stationary phase, such as a C18 (octadecylsilane) column. researchgate.net

The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water. researchgate.netsielc.com An acid, such as formic or phosphoric acid, may be added to the mobile phase to improve peak shape and resolution. researchgate.netsielc.com This technique is particularly effective for separating the target alcohol from potential non-volatile impurities and degradation products, such as the corresponding carboxylic acid.

ParameterTypical Condition
Stationary Phase (Column)Reverse-Phase C18 (Octadecylsilane)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient or isocratic mixture
DetectionUV Spectrophotometry (e.g., at 254 nm or 271 nm) researchgate.netresearchgate.net
Typical ApplicationQuantification of main component and separation of non-volatile impurities.

Gas Chromatography (GC) is a standard and widely accepted method for determining the purity, or assay, of this compound. This technique is ideal for analyzing volatile and thermally stable compounds. Commercial specifications for this chemical frequently cite purity levels determined by GC analysis. For instance, different suppliers offer grades with a purity of ≥96.0% or >98.0% as determined by GC. thermofisher.comtcichemicals.com The analysis is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The results provide a quantitative measure of the compound's purity against any volatile impurities present in the sample.

Purity Specification (by GC)Source Type
≥96.0%Commercial Grade thermofisher.com
>98.0%High-Purity Grade tcichemicals.com

Impurity Profiling and Quantification

Impurity profiling is a critical aspect of quality control, as the presence of even small amounts of contaminants can affect the outcomes of subsequent reactions. For this compound, impurities can arise from the synthetic route or through degradation. Common degradation pathways for benzyl (B1604629) alcohols include oxidation.

Potential impurities that are often monitored include:

4-Bromo-2-fluorobenzaldehyde (B134337) : The primary oxidation product.

4-Bromo-2-fluorobenzoic acid : The product of further oxidation.

Starting materials and isomers : Residual precursors from the synthesis or isomeric variants.

HPLC is an exceptionally suitable method for impurity profiling, as it can effectively separate the target alcohol from both more polar impurities (like the carboxylic acid) and less polar ones (like the aldehyde). Accelerated stability studies, where the compound is subjected to stress conditions like heat, can help identify likely degradation products that need to be monitored in routine quality control.

Potential ImpurityLikely OriginRecommended Analytical Technique
4-Bromo-2-fluorobenzaldehydeOxidation/DegradationHPLC, GC-MS
4-Bromo-2-fluorobenzoic acidOxidation/DegradationHPLC
Isomeric AlcoholsSynthesis Side-ReactionGC, HPLC

Regulatory and Quality Standards in Industrial Production

For a specialty chemical intermediate like this compound, there are generally no substance-specific, universal regulatory standards akin to those for pharmaceuticals or food additives. Instead, quality standards are typically established by the manufacturer and are guided by customer requirements and adherence to general good manufacturing practices.

The primary quality standard is the purity of the material, which is explicitly defined in the product's certificate of analysis. As noted, this is commonly specified at levels such as ≥96% or ≥98% and is verified using validated analytical methods like GC or HPLC. thermofisher.comtcichemicals.com Industrial production must also comply with broader chemical safety and environmental regulations, such as the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard in the United States and the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in Europe.

Storage and Handling Guidelines for Research and Industrial Applications

Proper storage and handling are essential to maintain the quality and integrity of this compound and to ensure personnel safety. Based on safety data sheets from multiple suppliers, consistent guidelines are provided.

Storage: The compound should be stored in a cool, dry, and well-ventilated area. capotchem.cnfishersci.comthermofisher.com Containers must be kept tightly closed to prevent moisture absorption and potential degradation. capotchem.cnfishersci.comthermofisher.comchemicalbook.com

Handling: When handling this compound, it is imperative to avoid contact with skin and eyes. capotchem.cnangenechemical.com Operations should be conducted in a well-ventilated space or under an exhaust hood to prevent the inhalation of any dust or aerosols that may form. capotchem.cnangenechemical.com The use of appropriate personal protective equipment (PPE), including safety glasses with side-shields and chemical-resistant gloves, is required. chemicalbook.comangenechemical.com After handling, it is good practice to wash hands thoroughly. angenechemical.com

AspectGuideline
Storage ConditionsStore in a cool, dry, well-ventilated place. capotchem.cnfishersci.comthermofisher.com
ContainerKeep container tightly closed. capotchem.cnfishersci.comthermofisher.comchemicalbook.com
Handling PrecautionsAvoid contact with skin and eyes; avoid dust formation. capotchem.cnangenechemical.com
VentilationUse only in a well-ventilated area or with appropriate exhaust ventilation. capotchem.cnangenechemical.com
Personal Protective EquipmentWear safety glasses and chemical-resistant gloves. chemicalbook.comangenechemical.com

Future Research Directions and Unexplored Avenues for 4 Bromo 2 Fluorobenzyl Alcohol

Development of Sustainable and Greener Synthetic Routes

Traditional synthetic methods for benzyl (B1604629) alcohols often rely on harsh reagents and generate significant waste. Future research must prioritize the development of environmentally benign synthetic strategies for 4-bromo-2-fluorobenzyl alcohol, focusing on atom economy, reduced energy consumption, and the use of non-toxic materials.

Catalyst Design for Enhanced Efficiency and Selectivity

The selective synthesis of this compound, typically achieved by the reduction of the corresponding aldehyde, 4-bromo-2-fluorobenzaldehyde (B134337), presents an opportunity for catalytic innovation. sigmaaldrich.com Future work should focus on designing catalysts that offer high efficiency and selectivity under mild conditions.

Heterogeneous Catalysis: Developing robust heterogeneous catalysts (e.g., supported palladium or platinum nanoparticles) could simplify product purification and catalyst recycling. Research into bimetallic catalysts, such as PdAu or PdFe nanoalloys, has shown efficacy in the selective oxidation of benzyl alcohol and could be adapted for the selective reduction of the aldehyde precursor, potentially minimizing side reactions like dehalogenation. acs.org

Homogeneous Catalysis: Advanced homogeneous catalysts, including water-soluble transition metal complexes, could enable reactions in aqueous media, reducing the reliance on volatile organic solvents. For instance, copper-based catalysts with specialized ligands like 2,2'-biquinoline (B90511) have been used for benzylic C-H esterification and could inspire catalyst design for selective oxidation of 4-bromo-2-fluorotoluene (B1265965). organic-chemistry.org

Photocatalysis: Visible-light-induced photocatalysis offers a green alternative for driving chemical transformations. organic-chemistry.org Designing photocatalytic systems for the reduction of 4-bromo-2-fluorobenzaldehyde using light as the energy source would be a significant step towards a more sustainable synthesis.

Catalyst TypePotential ApplicationAdvantagesResearch Focus
Heterogeneous (e.g., Pd/C, Pt/Al2O3)Selective reduction of 4-bromo-2-fluorobenzaldehydeRecyclability, ease of separationImproving selectivity to prevent dehalogenation
Bimetallic (e.g., PdAu, PdFe)Selective oxidation of 4-bromo-2-fluorotolueneHigh yield and selectivityAdaptation for reduction reactions, catalyst stability
Homogeneous (e.g., Cu/2,2'-biquinoline)Controlled C-H functionalization of precursorsHigh activity, mild conditionsDevelopment of water-soluble variants
Photocatalysts (e.g., organic dyes, semiconductors)Light-driven reduction of the aldehyde precursorUse of renewable energy, ambient conditionsEnhancing quantum yield and substrate scope

Bio-catalytic Approaches

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical reactions with high specificity and under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. nih.gov

Enzyme-Catalyzed Reduction: Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are well-suited for the enantioselective reduction of aldehydes and ketones. researchgate.net Future research should involve screening enzyme libraries to identify biocatalysts capable of reducing 4-bromo-2-fluorobenzaldehyde to the corresponding alcohol with high yield and enantiopurity, if a chiral product is desired. The use of whole-cell biocatalysts, which can regenerate necessary cofactors internally, would be particularly advantageous for large-scale production. nih.gov

Engineered Biosynthetic Pathways: Advances in synthetic biology could enable the de novo production of this compound in engineered microorganisms. This would involve designing and implementing an artificial enzyme cascade within a microbial host, starting from simple feedstocks. nih.gov While complex, this approach represents the pinnacle of green synthesis.

Exploration of Novel Derivatizations and Functionalizations

The chemical structure of this compound offers three distinct points for modification: the bromine atom, the hydroxyl group, and the aromatic ring. Exploring novel reactions at these sites can lead to a vast array of new molecules with unique properties.

Cross-Coupling Reactions: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. nih.gov While the Suzuki coupling is established for benzyl halides, future work should explore a broader range of coupling partners to synthesize novel biaryl, alkynyl, and amino derivatives. nih.govnih.gov These derivatives are prevalent in medicinal chemistry and materials science.

Functionalization of the Hydroxyl Group: The hydroxyl group can be converted into esters, ethers, and other functional groups. Enzymatic transesterification, using lipases like Candida antarctica lipase (B570770) B, offers a green method to produce various esters with potential applications as fragrances or specialized chemical intermediates. mdpi.comresearchgate.net

C-H Functionalization: Direct functionalization of the aromatic C-H bonds is a powerful tool for molecular editing. Research into regioselective C-H activation of the this compound scaffold could unlock synthetic routes to previously inaccessible, highly substituted aromatic compounds.

Advanced Applications in Emerging Technologies

Derivatives of this compound hold potential for applications beyond traditional pharmaceuticals and agrochemicals, particularly in materials science and other emerging technologies.

Polymer Chemistry: Fluorinated compounds are known to possess unique surface properties. researchgate.net Functionalizing polymers with this compound or its derivatives could be used to control surface energy, hydrophobicity, and biocompatibility. For example, its use as an initiator in ring-opening polymerization could lead to new biodegradable polymers with tailored surface characteristics for medical implants or advanced packaging. researchgate.net

Organic Electronics: The electronic properties of the bromo-fluoro-aromatic system make it an interesting building block for organic electronic materials. Derivatives could be investigated for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or Organic Field-Effect Transistors (OFETs), where tuning of energy levels and intermolecular interactions is critical.

Liquid Crystals: The rigid, functionalized aromatic core of derivatives could be incorporated into liquid crystal structures. The polarity and steric profile imparted by the bromine and fluorine atoms could influence the mesophase behavior and electro-optical properties of new liquid crystalline materials.

In-depth Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and developing new transformations.

Cross-Coupling Mechanisms: While the general catalytic cycle of reactions like the Suzuki-Miyaura coupling is known, the specific influence of the ortho-fluorine substituent on the rates of oxidative addition and reductive elimination warrants detailed investigation. nih.gov Kinetic studies, computational modeling, and the isolation of catalytic intermediates could provide valuable insights. researchgate.net

Biocatalytic Mechanisms: For enzyme-catalyzed reactions, understanding the substrate binding mode and the key active site residues is essential for enzyme engineering. researchgate.net Crystallographic studies of an alcohol dehydrogenase with 4-bromo-2-fluorobenzaldehyde bound in its active site could reveal the basis of its selectivity and guide protein engineering efforts to improve its catalytic efficiency. mit.edu

Structure-Activity Relationship (SAR) Studies for New Pharmaceutical Targets

The 4-bromo-2-fluorophenyl motif is present in various biologically active molecules. Leveraging this compound as a scaffold for generating compound libraries could lead to the discovery of new therapeutic agents.

Kinase Inhibitors: Many kinase inhibitors feature a halogenated aromatic moiety that interacts with the ATP-binding site of the enzyme. mdpi.com The 4-bromo-2-fluorophenyl group is particularly interesting due to the ability of the halogens to form specific interactions (halogen bonds) and modulate the molecule's physicochemical properties. Systematic derivatization of this compound and screening against a panel of kinases could identify novel inhibitors for oncology or inflammatory diseases. nih.govnih.gov

Other Therapeutic Targets: Beyond kinases, the scaffold could be used to develop inhibitors for other enzyme families or to create ligands for G-protein coupled receptors (GPCRs). The combination of a hydrogen bond donor (the alcohol) and the halogenated ring provides a pharmacophore that can be elaborated upon to target a wide range of biological systems.

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.